A Technical Guide to DBCO-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation
A Technical Guide to DBCO-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG5-NHS ester, a key reagent in modern bioconjugation and drug development. This document details the molecule's core components, presents its quantitative data in a structured format, and offers detailed experimental protocols for its use.
Molecular Structure and Core Components
DBCO-PEG5-NHS ester is a heterobifunctional crosslinker that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer with five repeating units (PEG5), and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities makes it a versatile tool for covalently linking molecules in a specific and controlled manner.
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Dibenzocyclooctyne (DBCO): This is a strained cyclic alkyne that is highly reactive towards azide-functionalized molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4] This bioorthogonality makes it ideal for use in complex biological systems, including live cells.[1] The DBCO group's intrinsic strain is the driving force for its high reactivity with azides, leading to the formation of a stable triazole linkage.
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Polyethylene Glycol (PEG5): The PEG spacer consists of five repeating ethylene glycol units. This hydrophilic chain enhances the water solubility of the DBCO-PEG5-NHS ester and any molecule it is conjugated to. This property is particularly beneficial in preventing the aggregation of labeled proteins in solution. The flexible nature of the PEG spacer also minimizes steric hindrance, allowing for more efficient conjugation between large biomolecules.
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N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily and specifically couples with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on aminosilane-coated surfaces. This reaction forms a stable and covalent amide bond and occurs optimally at a neutral to slightly basic pH (typically 7-9).
The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO-PEG5 moiety to a protein or another amine-containing molecule. Subsequently, the DBCO group on the modified molecule can be specifically reacted with an azide-functionalized molecule of interest.
Quantitative Data
The following table summarizes the key quantitative properties of DBCO-PEG5-NHS ester, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C36H43N3O11 | |
| Molecular Weight | 693.74 g/mol | |
| Purity | ≥95% (typically determined by HPLC) | |
| Appearance | Viscous oil or amorphous solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated | |
| CAS Number | 1378531-80-6 |
Experimental Protocols
DBCO-PEG5-NHS ester is a cornerstone reagent for various bioconjugation applications, including protein labeling, antibody-drug conjugate (ADC) development, and surface modification. The following sections provide detailed methodologies for its use.
General Protocol for Protein Labeling with DBCO-PEG5-NHS Ester
This protocol outlines the steps for conjugating DBCO-PEG5-NHS ester to a protein containing primary amines, followed by a subsequent click chemistry reaction with an azide-functionalized molecule.
Materials:
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Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
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DBCO-PEG5-NHS ester
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Anhydrous DMSO or DMF
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Azide-containing molecule
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column
Procedure:
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Preparation of Reagents:
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Equilibrate the vial of DBCO-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of DBCO-PEG5-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
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Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
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Labeling of Protein with DBCO-PEG5-NHS Ester:
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Add a 20- to 30-fold molar excess of the DBCO-PEG5-NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20%.
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Incubate the reaction mixture at room temperature for 60 minutes with gentle stirring.
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Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.
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Purification of DBCO-labeled Protein:
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Remove the excess, unreacted DBCO-PEG5-NHS ester and quenching buffer using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
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To the purified DBCO-labeled protein, add the azide-containing molecule. A 5- to 10-fold molar excess of the azide molecule is generally recommended.
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Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
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Final Purification and Characterization:
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Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-containing molecule.
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Characterize the final conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.
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Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general workflow for the synthesis of an ADC using DBCO-PEG5-NHS ester. This process involves the modification of an antibody with the DBCO linker, followed by conjugation to an azide-functionalized cytotoxic drug.
Procedure:
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Antibody Modification with DBCO-PEG5-NHS Ester:
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Follow the protein labeling protocol described in section 3.1 to conjugate DBCO-PEG5-NHS ester to the antibody. The molar excess of the linker may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
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Conjugation to Azide-Functionalized Drug:
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Prepare a stock solution of the azide-functionalized cytotoxic drug in a suitable solvent.
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Add the azide-drug to the purified DBCO-labeled antibody. The molar equivalent of the drug will depend on the desired DAR.
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Incubate the reaction mixture under optimized conditions (time and temperature) to facilitate the SPAAC reaction.
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Purification and Analysis of the ADC:
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Purify the resulting ADC from unreacted drug and other impurities using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).
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Characterize the ADC to determine its purity, DAR, and in vitro potency.
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Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involving DBCO-PEG5-NHS ester.
Caption: Reaction scheme of a two-step bioconjugation using DBCO-PEG5-NHS ester.
Caption: Experimental workflow for protein bioconjugation with DBCO-PEG5-NHS ester.
